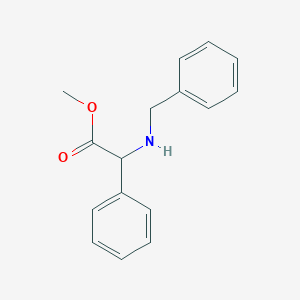![molecular formula C12H13N3OS B1274072 1-Amino-6,7,8,9-Tetrahydrothieno[2,3-c]isoquinolin-2-carboxamid CAS No. 155412-95-6](/img/structure/B1274072.png)
1-Amino-6,7,8,9-Tetrahydrothieno[2,3-c]isoquinolin-2-carboxamid
Übersicht
Beschreibung
1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is a complex organic compound with the molecular formula C12H13N3OS. This compound is notable for its unique structure, which includes a thienoisoquinoline core.
Wissenschaftliche Forschungsanwendungen
1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Biochemische Analyse
Biochemical Properties
1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as monoamine oxidases and glucosidases, exhibiting inhibitory actions . These interactions are essential for understanding the compound’s potential therapeutic applications, including its role as an antagonist to NMDA and D1 receptors .
Cellular Effects
The effects of 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has shown antiproliferative activity against human prostate cancer cells and has been established as an antioxidant and antidepressant agent . These effects highlight its potential in therapeutic applications for diseases such as cancer and neurodegenerative disorders.
Molecular Mechanism
At the molecular level, 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide exerts its effects through specific binding interactions with biomolecules. It binds to the colchicine site of tubulin, inhibiting tubulin polymerization and thus affecting cell division . Additionally, its enzyme inhibitory actions are mediated through binding interactions that alter the enzyme’s active site, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, with minimal degradation under standard laboratory conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiproliferative and antioxidant effects .
Dosage Effects in Animal Models
The effects of 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as enzyme inhibition and antioxidant activity. At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular processes . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interactions with monoamine oxidases and glucosidases are particularly noteworthy, as they influence the metabolism of neurotransmitters and carbohydrates . These metabolic interactions are essential for understanding the compound’s broader physiological effects.
Transport and Distribution
The transport and distribution of 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy . Understanding these transport mechanisms is vital for optimizing the compound’s delivery and distribution in therapeutic applications.
Subcellular Localization
The subcellular localization of 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell . Studies have shown that it predominantly localizes to the cytoplasm and nucleus, where it exerts its biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of a thienoisoquinoline precursor, which undergoes amination and subsequent carboxylation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wirkmechanismus
The mechanism of action of 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
- 1-Amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
- 1-Amino-N-benzyl-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
Comparison: Compared to these similar compounds, 1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is unique due to its specific substitution pattern and functional groups.
Eigenschaften
IUPAC Name |
1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c13-9-8-7-4-2-1-3-6(7)5-15-12(8)17-10(9)11(14)16/h5H,1-4,13H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOMRMKWFDTOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C(=C(SC3=NC=C2C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388133 | |
| Record name | 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155412-95-6 | |
| Record name | 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What can you tell us about the synthesis and structural characterization of 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides discussed in the paper?
A: The paper describes the synthesis of various 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides (specifically compounds 6b–d,f,g) through the cyclization of their precursor compounds, (5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides (5b–d,f,g). This cyclization was achieved by heating the precursor compounds in ethanol with a catalytic amount of sodium carbonate [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



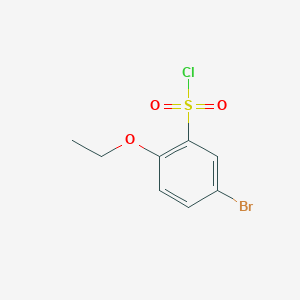
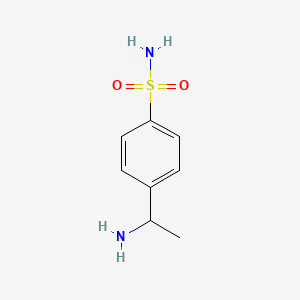
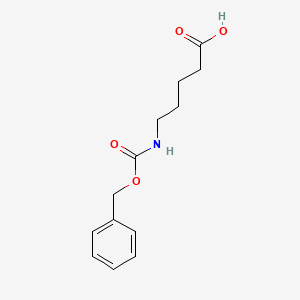
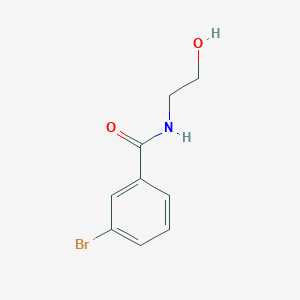
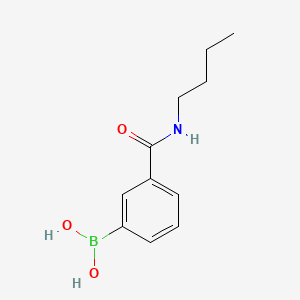
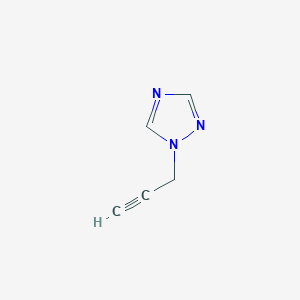
![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)

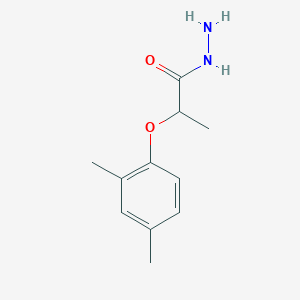
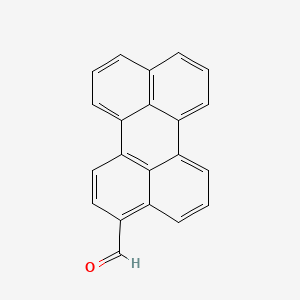
![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)
